molecular formula C9H8FNS B070666 4-Fluoro-alpha-methylbenzyl isothiocyanate CAS No. 182565-27-1

4-Fluoro-alpha-methylbenzyl isothiocyanate

Cat. No.: B070666
CAS No.: 182565-27-1
M. Wt: 181.23 g/mol
InChI Key: JXMBAXGHCKMDES-UHFFFAOYSA-N
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Description

4-Fluoro-alpha-methylbenzyl isothiocyanate is an organic compound with the molecular formula C9H8FNS. It is known for its unique structure, which includes a benzene ring substituted with a fluoro group and an isothiocyanatoethyl group.

Preparation Methods

The synthesis of 4-Fluoro-alpha-methylbenzyl isothiocyanate typically involves the reaction of 1-fluoro-4-nitrobenzene with an appropriate isothiocyanate precursor. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, where the nitro group is replaced by the isothiocyanatoethyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Fluoro-alpha-methylbenzyl isothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-alpha-methylbenzyl isothiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-alpha-methylbenzyl isothiocyanate involves its interaction with nucleophiles, leading to the formation of stable covalent bonds. The isothiocyanato group is particularly reactive, allowing the compound to form thiourea derivatives with amines. This reactivity is exploited in various applications, including labeling and drug development .

Comparison with Similar Compounds

4-Fluoro-alpha-methylbenzyl isothiocyanate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluoro group and an isothiocyanatoethyl group, providing a distinct set of chemical properties and reactivity.

Properties

IUPAC Name

1-fluoro-4-(1-isothiocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMBAXGHCKMDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334058
Record name 1-Fluoro-4-(1-isothiocyanatoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182565-27-1
Record name 1-Fluoro-4-(1-isothiocyanatoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 182565-27-1
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